2-(3-Bromopyridin-2-YL)acetic acid

Description

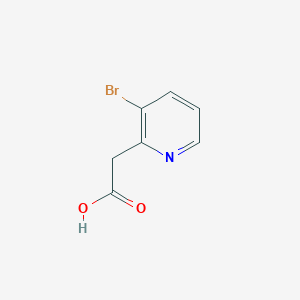

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromopyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-5-2-1-3-9-6(5)4-7(10)11/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNBNMHFUSHFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693009 | |

| Record name | (3-Bromopyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698970-84-2 | |

| Record name | (3-Bromopyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(3-Bromopyridin-2-yl)acetic Acid: A Technical Guide for Chemical Researchers

Abstract

This technical guide provides an in-depth exploration of a robust synthetic pathway for 2-(3-bromopyridin-2-yl)acetic acid, a key building block in medicinal chemistry and drug discovery.[1] This document details the strategic considerations behind the selected synthetic route, provides comprehensive, step-by-step experimental protocols, and elucidates the underlying chemical principles. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of this compound

This compound is a valuable heterocyclic intermediate, primarily utilized in the synthesis of novel pharmaceutical agents. Its structure is of particular interest as it serves as a scaffold for compounds targeting neurological disorders, such as nicotinic acetylcholine receptor modulators for conditions like Alzheimer's and Parkinson's diseases.[1] The presence of the bromine atom at the 3-position and the acetic acid moiety at the 2-position of the pyridine ring offers versatile handles for further chemical modifications, including cross-coupling reactions, making it a crucial component in the medicinal chemist's toolbox.[1]

This guide will focus on a multi-step synthesis commencing from readily available precursors, emphasizing practical and scalable laboratory procedures. The chosen pathway involves the initial synthesis of a key intermediate, 2-methyl-3-bromopyridine, followed by functional group manipulation to introduce the acetic acid side chain.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to this compound suggests the hydrolysis of a corresponding nitrile or ester precursor. The nitrile, 2-(3-bromopyridin-2-yl)acetonitrile, can be envisioned as arising from the nucleophilic substitution of a leaving group on a 2-(halomethyl)-3-bromopyridine with a cyanide source. A more direct and often higher-yielding approach involves the conversion of 2-methyl-3-bromopyridine to its corresponding benzylic bromide, followed by cyanation. This guide will detail a pathway that begins with the synthesis of 2-methyl-3-bromopyridine from 2-methyl-3-aminopyridine via a Sandmeyer-type reaction.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of this compound.

Synthesis of 2-Methyl-3-bromopyridine

The synthesis of 2-methyl-3-bromopyridine is achieved through a Sandmeyer-type reaction starting from 2-methyl-3-aminopyridine. This classic transformation in aromatic chemistry allows for the conversion of an amino group to a bromide via a diazonium salt intermediate.

Reaction Scheme:

Caption: Synthesis of 2-Methyl-3-bromopyridine.

Protocol:

-

In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

-

To the flask, add 2-methyl-3-aminopyridine (1.0 eq) and 48% hydrobromic acid (4.0 eq). Cool the mixture to -5 °C in an ice-salt bath.

-

Slowly add bromine (3.0 eq) dropwise, maintaining the temperature below 0 °C.

-

Prepare a solution of sodium nitrite (4.0 eq) in water and add it dropwise to the reaction mixture over a period of 1-1.5 hours, ensuring the temperature remains below 0 °C.[2]

-

After the addition is complete, continue stirring the mixture at 0 °C for 30 minutes.

-

Slowly add a 50% aqueous solution of sodium hydroxide to the reaction mixture until the pH is alkaline, keeping the temperature below 20 °C.[2]

-

Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methyl-3-bromopyridine.

-

Purify the crude product by vacuum distillation.

Synthesis of 2-(3-Bromopyridin-2-yl)acetonitrile

The next step involves the conversion of 2-methyl-3-bromopyridine to 2-(3-bromopyridin-2-yl)acetonitrile. This is a two-step process involving the radical bromination of the methyl group followed by nucleophilic substitution with cyanide.

Reaction Scheme:

Caption: Synthesis of 2-(3-Bromopyridin-2-yl)acetonitrile.

Protocol:

Step 1: Synthesis of 2-(Bromomethyl)-3-bromopyridine

-

To a round-bottom flask, add 2-methyl-3-bromopyridine (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride.

-

Reflux the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 2-(bromomethyl)-3-bromopyridine, which can often be used in the next step without further purification.

Step 2: Synthesis of 2-(3-Bromopyridin-2-yl)acetonitrile

-

In a round-bottom flask, dissolve the crude 2-(bromomethyl)-3-bromopyridine in dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(3-bromopyridin-2-yl)acetonitrile.[3]

Hydrolysis to this compound

The final step is the hydrolysis of the nitrile to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is often preferred to minimize potential side reactions.

Reaction Scheme:

Caption: Synthesis of this compound.

Protocol:

-

To a round-bottom flask, add 2-(3-bromopyridin-2-yl)acetonitrile (1.0 eq) and a 10-20% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and monitor the reaction for the disappearance of the starting material and the evolution of ammonia gas (which can be tested with moist litmus paper).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 3-4, which will precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Alternative Synthetic Strategies

While the presented route is robust, other strategies can be employed depending on the availability of starting materials and desired scale.

-

Grignard-based approach: An alternative involves the formation of a Grignard reagent from a dihalopyridine, such as 3-bromo-2-chloropyridine. The Grignard reagent can then react with carbon dioxide to form the corresponding carboxylic acid. However, the selective formation of the Grignard reagent at the 2-position can be challenging. A bromine-magnesium exchange using a reagent like isopropylmagnesium chloride can offer better selectivity.[4]

-

Palladium-catalyzed cross-coupling: Sonogashira coupling of a dihalopyridine with a protected acetylene, followed by oxidative cleavage of the alkyne, can also yield the desired acetic acid derivative. This method offers mild reaction conditions but may require more expensive catalysts and reagents.[5][6]

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2-Methyl-3-bromopyridine | C6H6BrN | 172.02 | ~180-182 |

| 2-(3-Bromopyridin-2-yl)acetonitrile | C7H5BrN2 | 197.03 | ~304 |

| This compound | C7H6BrNO2 | 216.03 | 320.2 at 760 mmHg[1] |

Conclusion

The synthesis of this compound presented in this guide provides a reliable and scalable method for obtaining this important pharmaceutical intermediate. The described multi-step protocol, beginning with the Sandmeyer reaction of 2-methyl-3-aminopyridine, offers a practical approach for laboratory-scale synthesis. By understanding the underlying chemical principles and carefully following the detailed experimental procedures, researchers can confidently produce this valuable building block for their drug discovery programs.

References

- Benchchem. (2025). Experimental Procedure for Grignard Reaction with 3-Bromo-2-chloropyridine. Application Notes and Protocols.

- MySkinRecipes. (n.d.). This compound.

- Wikipedia. (2023, October 29). Sonogashira coupling.

- Benchchem. (2025). Synthesis Protocol for 2-[(3-Bromopyridin-2-yl)oxy]ethanol: An Application Note.

- Organic Syntheses. (n.d.). 2-bromopyridine.

- The Journal of Organic Chemistry. (2022, October 18). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids.

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

- Google Patents. (n.d.). CN103664765A - Preparation method of 2-amino-3-bromopyridine.

- Benchchem. (n.d.). 1-(3-Bromopyridin-2-yl)ethanone | 111043-09-5.

- Sigma-Aldrich. (n.d.). 2-(3-Bromopyridin-4-yl)acetonitrile | 142892-31-7.

- BLDpharm. (n.d.). 122851-60-9|2-(3-Bromopyridin-2-yl)acetonitrile.

- Molecules. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.

- ResearchGate. (2025, August 6). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine.

- Organic Syntheses. (n.d.). 3.

- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (n.d.).

- Heterocyclic Letters. (2021). No.3|447-452| May-July|2021.

- HETEROCYCLES. (n.d.). Vol.

- USA Chemical Suppliers. (n.d.). This compound suppliers USA.

- Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.

- Google Patents. (n.d.). CN104945313A - Preparation method of 2-methyl-3-bromopyridine.

- Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.

- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

- ResearchGate. (2025, August 6). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.

- Sigma-Aldrich. (n.d.). 2-Acetyl-3-bromopyridine | 111043-09-5.

- BLDpharm. (n.d.). 111043-09-5|1-(3-Bromopyridin-2-yl)ethanone.

- Scite.ai. (n.d.). 288. The hydrolysis of acetic anhydride. Part II. Catalysis by pyridine.

- Google Patents. (n.d.). US2372221A - Process of acetylating 2,3-butylene glycol with the impure acetic acid obtained from the pyrolytic decomposition of 2,3-butylene glycol diacetate to butadiene.

Sources

- 1. This compound [myskinrecipes.com]

- 2. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

- 3. 122851-60-9|2-(3-Bromopyridin-2-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of 2-(3-Bromopyridin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-(3-Bromopyridin-2-yl)acetic acid, a key intermediate in pharmaceutical and agrochemical research. This document is structured to deliver not just data, but also the underlying scientific context and methodologies required for its empirical validation. As a crucial building block in the synthesis of novel bioactive molecules, a thorough understanding of its physical characteristics is paramount for researchers in medicinal chemistry and drug development. This guide consolidates available data and presents standardized protocols for the determination of its core physical properties, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound (Figure 1) is a substituted pyridine derivative that has garnered significant interest as a versatile synthetic intermediate. Its utility is primarily derived from the strategic placement of the bromine atom and the carboxylic acid moiety on the pyridine ring. The bromine atom serves as a handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups, while the acetic acid side chain provides a site for amide bond formation or other modifications. These features make it a valuable precursor in the synthesis of compounds targeting a range of biological pathways. A comprehensive characterization of its physical properties is the foundational step in its application, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability of its downstream products.

Figure 1: Chemical Structure of this compound

Core Physicochemical Properties

A precise understanding of the fundamental physicochemical properties of a compound is critical for its effective use in research and development. The following table summarizes the available and predicted data for this compound.

| Property | Value | Source/Method |

| CAS Number | 698970-84-2 | [1][2] |

| Molecular Formula | C₇H₆BrNO₂ | [1][2] |

| Molecular Weight | 216.03 g/mol | [1][2] |

| Appearance | Solid (predicted) | Inferred from related compounds |

| Boiling Point | 320.2 °C at 760 mmHg | [1] |

| Density | 1.71 g/cm³ (predicted) | [Referenced in similar compound data] |

| Melting Point | Not experimentally determined. | N/A |

| pKa | Not experimentally determined. | N/A |

| Solubility | Not experimentally determined. | N/A |

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and the two protons of the methylene group. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the bromine atom, the carboxylic acid group, and the pyridine nitrogen.

-

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on the number of distinct carbon environments. The spectrum should display seven unique carbon signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons in the pyridine ring will be affected by the positions of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, C-N and C=C stretching vibrations of the pyridine ring, and the C-Br stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br isotopes) is expected for the molecular ion and any bromine-containing fragments.[3] Common fragmentation pathways would likely involve the loss of the carboxylic acid group and cleavage of the acetic acid side chain.[4][5]

Experimental Methodologies for Physical Property Determination

To ensure the scientific rigor of any research involving this compound, empirical determination of its physical properties is essential. The following section details standardized protocols for these measurements.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible method for determining the melting point and enthalpy of fusion of a crystalline solid.[6] It measures the difference in heat flow between the sample and a reference as a function of temperature.

Protocol:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram.

Caption: Workflow for Melting Point Determination by DSC.

Determination of Aqueous Solubility

Rationale: The "shake-flask" method is the gold standard for determining equilibrium solubility.[1] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Concentration Analysis: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Caption: Shake-Flask Method for Solubility Determination.

Determination of pKa via UV-Vis Spectrophotometry

Rationale: The pKa of a compound can be determined by monitoring the change in its UV-Vis absorbance spectrum as a function of pH.[7][8] This method is particularly suitable for compounds with a chromophore near the ionizable group.

Protocol:

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Add a small aliquot of the stock solution to each buffer solution to create a series of solutions with constant analyte concentration but varying pH.

-

Spectral Acquisition: Record the UV-Vis spectrum for each solution over an appropriate wavelength range.

-

Data Analysis: Plot the absorbance at a selected wavelength (where the absorbance changes significantly with pH) against the pH. The pKa can be determined from the midpoint of the resulting sigmoidal curve.

Caption: UV-Vis Spectrophotometry for pKa Determination.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related brominated pyridine and carboxylic acid compounds suggest that appropriate safety precautions should be taken.[6][7][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][2] The compound should be stored in a tightly sealed container.

Conclusion

This compound is a compound of significant interest in synthetic chemistry. This guide has consolidated the available physical property data and provided a clear, actionable framework for the experimental determination of its key characteristics. By adhering to the principles of scientific integrity and employing the robust methodologies outlined herein, researchers can ensure the quality and reliability of their work with this important building block, thereby accelerating the discovery and development of new chemical entities.

References

-

D'Amelia, R., Franks, T., & Nirode, W. F. (n.d.). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education. [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Box, K. J., et al. (2008). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Request PDF. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

-

Avdeef, A. (2013). Development of Methods for the Determination of pKa Values. PMC. [Link]

-

PubChem. (n.d.). 2-(4-Bromopyridin-2-YL)acetic acid. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Clark, J. (n.d.). Fragmentation patterns in mass spectra. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]

-

Sunway Pharm Ltd. (n.d.). This compound. [Link]

-

PubChem. (n.d.). 2-(6-Bromopyridin-3-yl)acetic acid. [Link]

-

PubChem. (n.d.). 2-(2-Bromopyridin-4-yl)acetic acid. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 698970-84-2|this compound|BLD Pharm [bldpharm.com]

- 3. Buy 1-(3-Bromopyridin-2-yl)ethanone | 111043-09-5 [smolecule.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. scienceready.com.au [scienceready.com.au]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. 1227592-44-0|2-(3-Bromopyridin-4-yl)acetic acid|BLD Pharm [bldpharm.com]

- 9. cpachem.com [cpachem.com]

An In-depth Technical Guide to 2-(3-Bromopyridin-2-yl)acetic Acid (CAS Number: 698970-84-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(3-Bromopyridin-2-yl)acetic acid, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for its use in research and development.

Core Molecular Attributes

This compound is a pyridylacetic acid derivative featuring a bromine substituent at the 3-position of the pyridine ring. This strategic placement of the bromine atom and the carboxylic acid functionality makes it a versatile intermediate for the synthesis of complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 698970-84-2 | N/A |

| Molecular Formula | C₇H₆BrNO₂ | |

| Molecular Weight | 216.03 g/mol | |

| Boiling Point | 320.2 °C at 760 mmHg | |

| Density | 1.71 g/cm³ | N/A |

| Storage | 2-8°C, sealed, dry |

Synthesis and Purification

A plausible and efficient synthetic route to this compound involves a two-step process: the synthesis of the corresponding ethyl ester, followed by its hydrolysis.

Synthesis of Ethyl 2-(3-bromopyridin-2-yl)acetate

A common method for the synthesis of this precursor involves the reaction of a suitable bromopyridine derivative.

Experimental Protocol: Synthesis of Ethyl 2-(3-bromopyridin-2-yl)acetate

-

Materials: 2,3-Dibromopyridine, Ethyl acetate, a strong non-nucleophilic base (e.g., Lithium diisopropylamide - LDA), and a suitable palladium catalyst and ligand for cross-coupling if starting from a different precursor.

-

Procedure: A detailed, step-by-step procedure would be highly dependent on the chosen starting material and reaction pathway. A common approach involves the formation of a pyridyl anion followed by reaction with an electrophile like diethyl carbonate.

-

Work-up and Purification: The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Experimental Protocol: Hydrolysis of Ethyl 2-(3-bromopyridin-2-yl)acetate

-

Materials: Ethyl 2-(3-bromopyridin-2-yl)acetate, a suitable base (e.g., Sodium hydroxide or Lithium hydroxide), a solvent system (e.g., a mixture of Tetrahydrofuran (THF) and water), and an acid for neutralization (e.g., Hydrochloric acid).

-

Procedure:

-

Dissolve Ethyl 2-(3-bromopyridin-2-yl)acetate in a mixture of THF and water.

-

Add an aqueous solution of sodium hydroxide.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and carefully acidify with hydrochloric acid to a pH of approximately 3-4.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the pyridine ring (typically in the range of 7.0-8.5 ppm) with characteristic coupling patterns. A singlet for the methylene protons (CH₂) adjacent to the carbonyl group. A broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the pyridine ring carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid (typically > 170 ppm). |

| FT-IR (cm⁻¹) | A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹). A strong C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹). C-Br stretching vibrations. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a bromine-containing molecule. |

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the bromine atom on the pyridine ring and the carboxylic acid moiety. This dual functionality allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of pharmaceutical compounds, particularly as a key intermediate in the development of nicotinic acetylcholine receptor modulators for neurological disorders such as Alzheimer's and Parkinson's diseases.[1]

Caption: Key reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C3 position of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

This reaction is a powerful tool for forming biaryl structures.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials: this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand), a base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst, and the base.

-

Add the degassed solvent system.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

-

This reaction allows for the formation of C-N bonds, leading to the synthesis of arylamines.

Experimental Protocol: Buchwald-Hartwig Amination

-

Materials: this compound, a primary or secondary amine, a palladium precatalyst (e.g., a BrettPhos or RuPhos precatalyst), a strong non-nucleophilic base (e.g., LiHMDS or NaOtBu), and an anhydrous solvent (e.g., THF or toluene).

-

Procedure:

-

Under an inert atmosphere, combine the palladium precatalyst, this compound, and the anhydrous solvent in a Schlenk tube.

-

Add the amine, followed by the base.

-

Seal the tube and heat the reaction mixture with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry, and concentrate.

-

Purify the crude product by column chromatography.

-

The Heck reaction enables the formation of substituted alkenes.

Experimental Protocol: Heck Reaction

-

Materials: this compound, an alkene (e.g., an acrylate or styrene derivative), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (if necessary), a base (e.g., triethylamine or sodium carbonate), and a polar aprotic solvent (e.g., DMF or acetonitrile).

-

Procedure:

-

Combine this compound, the alkene, the palladium catalyst, and the base in a reaction vessel.

-

Add the solvent and heat the mixture under an inert atmosphere.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture, filter off the palladium catalyst, and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography.

-

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations such as esterification and amidation, allowing for further functionalization and the introduction of diverse chemical groups.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its dual functionality allows for a wide array of chemical transformations, providing access to a diverse range of complex molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in the development of novel therapeutics.

References

-

MySkinRecipes. This compound. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Wikipedia. Heck reaction. [Link]

- Google Patents.

Sources

A Technical Guide to the Structure Elucidation of 2-(3-Bromopyridin-2-yl)acetic acid

Abstract

The unambiguous determination of a molecule's structure is a cornerstone of chemical research and development, particularly in the pharmaceutical and agrochemical industries. 2-(3-Bromopyridin-2-yl)acetic acid is a heterocyclic building block whose utility is fundamentally tied to the precise arrangement of its constituent atoms.[1] This guide provides a comprehensive, multi-technique approach to its structure elucidation, intended for researchers, scientists, and drug development professionals. We will proceed through a logical workflow, integrating data from Mass Spectrometry, Infrared Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance experiments. The causality behind each experimental choice is explained, demonstrating a self-validating system of analysis that culminates in the unequivocal confirmation of the compound's constitution.

Introduction: The Analytical Challenge

The nominal structure of this compound, as suggested by its name, presents a specific analytical challenge: confirming the substitution pattern on the pyridine ring. The molecular formula is C₇H₆BrNO₂.[1] While the presence of a pyridine ring, a bromine atom, and an acetic acid moiety can be readily hypothesized, their relative positions—specifically, the ortho-relationship of the acetic acid group to the nitrogen and the bromine's position at C3—must be rigorously proven. Isomers, such as 2-(4-Bromopyridin-2-yl)acetic acid or 2-(2-Bromopyridin-4-yl)acetic acid, are plausible alternatives that must be definitively ruled out.[2][3]

This guide will employ a systematic workflow to assemble the structural puzzle piece by piece.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Confirming the Elemental Composition

The first step in any structure elucidation is to confirm the molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) provides the mass accuracy required to distinguish between compounds with the same nominal mass but different elemental compositions.

Causality: The presence of a bromine atom provides a highly distinctive isotopic signature. Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% to 49.5%).[4] This results in a characteristic M+ and M+2 ion cluster in the mass spectrum with a peak height ratio of approximately 1:1, serving as a definitive indicator for the presence of a single bromine atom in the molecule or its fragments.[5][6]

Expected Data

| Ion | Description | Expected m/z | Relative Abundance |

| [M]⁺ | Molecular ion with ⁷⁹Br | 214.9582 | ~100% |

| [M+2]⁺ | Molecular ion with ⁸¹Br | 216.9562 | ~98% |

The observation of this iconic 1:1 doublet at the molecular ion region immediately confirms the presence of one bromine atom and validates the molecular weight.

Experimental Protocol (Electron Ionization - MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent (e.g., methanol or acetonitrile).

-

Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC).

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Analysis: Ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight or Quadrupole).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

With the elemental formula confirmed, IR spectroscopy is employed to identify the functional groups present. This technique is particularly powerful for identifying the carboxylic acid moiety.

Causality: The bonds within a molecule vibrate at specific quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to these vibrations. The presence of a carboxylic acid gives rise to two highly characteristic absorptions: a very broad O-H stretch due to hydrogen bonding and a sharp, strong C=O stretch.[7][8][9]

Expected IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid | The extreme broadness is due to hydrogen-bonded dimers and is a hallmark of a carboxylic acid.[7][8] |

| ~1710 (strong, sharp) | C=O stretch | Carboxylic Acid | Confirms the carbonyl of the acid. Its position suggests a dimeric, saturated acid.[9] |

| 1600-1450 | C=C & C=N stretch | Aromatic Ring | Indicates the presence of the pyridine ring. |

| ~1300 | C-O stretch | Carboxylic Acid | Further evidence for the carboxylic acid group.[7] |

The simultaneous observation of the broad O-H "hairy beard" and the strong C=O peak provides incontrovertible evidence for the carboxylic acid functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Puzzle

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assemble the full picture.

Causality: Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. In an external magnetic field, they can align with or against the field, creating two energy states. The energy required to flip between these states is measured, and this "chemical shift" is highly sensitive to the local electronic environment of the nucleus. Coupling between neighboring nuclei provides direct information about which atoms are connected through bonds.[10][11]

¹H NMR: Proton Environment and Count

The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (ratio), and their coupling patterns (splitting). For this compound, we expect to see signals for three aromatic protons on the pyridine ring and two aliphatic protons from the methylene (-CH₂-) bridge.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum shows the number of unique carbon environments. For the target molecule, we expect 7 distinct carbon signals: 5 for the pyridine ring and 2 for the acetic acid moiety (-CH₂- and -COOH).

2D NMR: Assembling the Fragments

While 1D NMR identifies the pieces, 2D NMR shows how they connect.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[10] A cross-peak between two proton signals indicates they are neighbors. This is essential for tracing the proton connectivity around the pyridine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached (a one-bond correlation).[10] This allows for the unambiguous assignment of all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for finalizing the structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[10] These long-range correlations are used to connect the different spin systems and to place the substituents (bromine, acetic acid) by observing correlations to the non-protonated (quaternary) carbons.

Caption: Expected key HMBC correlations. (Note: Image placeholder would be the chemical structure for clarity).

Integrated NMR Data Analysis

| Technique | Observation | Interpretation |

| ¹H NMR | Three signals in the aromatic region (7-9 ppm). One signal in the aliphatic region (~3.8 ppm, singlet). | Confirms 3 protons on the pyridine ring and a CH₂ group adjacent to an electron-withdrawing group. |

| COSY | Correlation between H4↔H5 and H5↔H6. No correlation from the CH₂ protons. | Establishes the H4-H5-H6 connectivity on the ring. The CH₂ is an isolated spin system. |

| HSQC | Correlates H4, H5, H6, and CH₂ protons to their respective carbon signals. | Assigns the protonated carbons C4, C5, C6, and the CH₂ carbon. |

| HMBC | Crucial Correlation 1: The CH₂ protons show a 3-bond correlation to C3 and a 2-bond correlation to C2. | This definitively places the acetic acid group at the C2 position of the pyridine ring. |

| HMBC | Crucial Correlation 2: The proton at H4 shows a 3-bond correlation to C2. The proton at H6 shows a 3-bond correlation to C2. | This confirms the assignment of C2 as the carbon bearing the acetic acid group. |

| HMBC | Crucial Correlation 3: The absence of a protonated carbon at C3 (no HSQC signal) and the lack of strong upfield/downfield shifts for H2/H4 indicate C3 is substituted. The CH₂ protons show a strong correlation to this quaternary C3. | This places the final substituent, the bromine atom, at the C3 position, confirming the structure. |

NMR Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[10]

-

Spectrometer Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

-

2D Spectra Acquisition: Using standard pulse programs, acquire gradient-selected COSY, HSQC, and HMBC spectra. Key parameters for HMBC include setting the long-range coupling constant (e.g., to 8 Hz) to optimize for 2- and 3-bond correlations.[10]

-

Processing and Analysis: Process the data using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, pick peaks, and analyze cross-peaks in 2D spectra to build the connectivity map.

The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides overwhelming evidence, the most definitive proof of structure comes from single-crystal X-ray crystallography. This technique determines the precise three-dimensional arrangement of atoms in a molecule by analyzing how X-rays are diffracted by a single crystal of the compound.[12][13]

Causality: When a beam of X-rays strikes a crystal, the electrons of the atoms diffract the X-rays in a specific pattern.[14] The angles and intensities of these diffracted beams can be mathematically analyzed to generate a three-dimensional electron density map of the molecule, from which atomic positions can be determined with extremely high precision.[15][16] This method provides an unambiguous map of the molecular structure and geometry.[12]

Obtaining a result is contingent on growing a suitable, high-quality single crystal, which can be a significant challenge. However, if successful, the resulting structure is considered absolute proof.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the logical integration of data from multiple orthogonal analytical techniques. Mass spectrometry confirms the molecular formula and the presence of bromine through its distinct isotopic signature. Infrared spectroscopy provides rapid confirmation of the key carboxylic acid functional group. Finally, a comprehensive suite of 1D and 2D NMR experiments allows for the complete and unambiguous assembly of the molecular skeleton, definitively establishing the 2,3-substitution pattern on the pyridine ring. Each technique provides a layer of evidence that, when combined, creates a self-validating and irrefutable structural assignment, a critical requirement for its application in research and development.

References

-

Excillum. (n.d.). Small molecule crystallography. Excillum. Retrieved from [Link]

-

North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. METRIC. Retrieved from [Link]

-

The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

-

Held, A., & Wandtke, C. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Retrieved from [Link]

-

Clark, J. (2020). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]

-

Thomas, St., et al. (2002). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, ACS Publications. Retrieved from [Link]

-

Amador-Sánchez, Y. A., et al. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. ResearchGate. Retrieved from [Link]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

-

LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, AIP Publishing. Retrieved from [Link]

-

Lias, S. G., et al. (2025). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Retrieved from [Link]

-

Schneider, W. G., et al. (1957). THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. Canadian Journal of Chemistry, Canadian Science Publishing. Retrieved from [Link]

-

Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. Retrieved from [Link]

-

Lu, X., & Abdulla, H. A. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Publications. Retrieved from [Link]

-

Doroshenko, A., et al. (2025). Infrared spectra and structure of molecular complexes of aromatic acids. ResearchGate. Retrieved from [Link]

-

LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Bromopyridin-4-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN103664765A - Preparation method of 2-amino-3-bromopyridine.

-

PubChem. (n.d.). 2-(4-Bromopyridin-2-YL)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Heterocyclic Letters. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 2-(2-Bromopyridin-4-yl)acetic acid | C7H6BrNO2 | CID 29921601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4-Bromopyridin-2-YL)acetic acid | C7H6BrNO2 | CID 53403631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. rigaku.com [rigaku.com]

- 13. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 14. excillum.com [excillum.com]

- 15. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 16. researchgate.net [researchgate.net]

The Latent Therapeutic Potential of 2-(3-bromopyridin-2-yl)acetic Acid Derivatives: A Technical Guide for Drug Discovery

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone of drug design, embedded in a multitude of approved therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding have rendered it a "privileged scaffold." When functionalized with a reactive acetic acid moiety and a bromine atom, as in the case of 2-(3-bromopyridin-2-yl)acetic acid, a versatile platform for the development of novel therapeutics emerges. This technical guide delves into the prospective biological activities of derivatives stemming from this core structure, offering a roadmap for researchers, scientists, and drug development professionals. While direct and extensive research on the derivatives of this specific parent compound is still nascent, this guide synthesizes data from closely related chemical classes to illuminate the potential for significant discoveries in oncology, infectious diseases, and inflammatory conditions. Furthermore, it highlights the established role of the parent compound as a key intermediate in the synthesis of nicotinic acetylcholine receptor modulators, suggesting a potential avenue for neurological drug discovery.

Section 1: The Chemical Versatility of the this compound Scaffold

The this compound molecule is a rich tapestry of chemical reactivity, offering multiple avenues for derivatization. The carboxylic acid group is readily converted into a wide array of functional groups, including esters, amides, and hydrazones. The bromine atom on the pyridine ring serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse aryl and alkyl substituents. This synthetic tractability allows for the creation of large, structurally diverse libraries of compounds for biological screening.

Section 2: Prospective Biological Activities and Mechanistic Insights

Drawing parallels from structurally analogous compounds, we can project a spectrum of potential biological activities for derivatives of this compound.

Anticancer Potential: Targeting Proliferation and Survival

The pyridine nucleus is a common feature in numerous anticancer agents. The introduction of an acetamide moiety, in particular, has been shown to yield compounds with potent antiproliferative effects.

Hypothesized Mechanism of Action: Many pyridine-containing anticancer drugs function as kinase inhibitors, interfering with signaling pathways that are crucial for cancer cell growth and survival. Derivatives of this compound could potentially target key kinases in pathways such as MAPK/ERK or PI3K/Akt, leading to cell cycle arrest and apoptosis. The bromine atom could also play a role in enhancing the binding affinity of these derivatives to their molecular targets.

Workflow for Anticancer Activity Screening

Caption: A generalized workflow for the synthesis and anticancer evaluation of this compound derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyridine derivatives have a long-standing history as effective antimicrobial agents. The incorporation of ester or hydrazone functionalities can further enhance this activity.

Hypothesized Mechanism of Action: The antimicrobial action of pyridine derivatives is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The lipophilicity of ester derivatives could facilitate their passage through the microbial cell wall, while hydrazone derivatives may chelate essential metal ions required for microbial growth.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Phenoxyacetic acid derivatives are known to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. While the core is different, the acetic acid moiety suggests a potential for similar activity in this compound derivatives.

Hypothesized Signaling Pathway:

Caption: Hypothesized inhibition of the COX-2 pathway by this compound derivatives.

Section 3: Experimental Protocols

The following are generalized protocols adapted from literature on related compounds, providing a starting point for the evaluation of this compound derivatives.

General Synthesis of N-substituted 2-(3-bromopyridin-2-yl)acetamides

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure to obtain the crude acid chloride.

-

Dissolve the acid chloride in anhydrous DCM and add the desired primary or secondary amine (1.1 eq) and triethylamine (1.5 eq).

-

Stir the reaction at room temperature overnight.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

In Vitro Anticancer MTT Assay

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values.

In Vitro Antimicrobial Broth Microdilution Assay

-

Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculate each well with a standardized microbial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubate the plates at 37°C for 24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vivo Anti-inflammatory Carrageenan-Induced Paw Edema Assay

-

Administer the test compounds orally to a group of rats.

-

After 30 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

Section 4: Structure-Activity Relationship (SAR) Insights

While direct SAR studies on this compound derivatives are not yet available, we can extrapolate potential trends from related compound series.

-

Amide Substituents: The nature of the substituent on the amide nitrogen can significantly influence biological activity. Aromatic rings with electron-withdrawing or electron-donating groups can modulate potency and selectivity.

-

Ester Alkyl Chains: The length and branching of the alkyl chain in ester derivatives can affect lipophilicity and, consequently, cell permeability and antimicrobial activity.

-

Modifications at the Pyridine Ring: Utilizing the bromine atom for cross-coupling reactions to introduce different substituents at the 3-position of the pyridine ring will likely have a profound impact on the biological activity profile.

Section 5: Data Presentation

Table 1: Hypothetical Anticancer Activity Data for N-Aryl-2-(3-bromopyridin-2-yl)acetamides

| Compound ID | Aryl Substituent | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |

| DBA-01 | Phenyl | 15.2 | 22.5 |

| DBA-02 | 4-Chlorophenyl | 8.7 | 12.1 |

| DBA-03 | 4-Methoxyphenyl | 12.5 | 18.9 |

| DBA-04 | 4-Nitrophenyl | 5.1 | 7.8 |

| Doxorubicin | (Reference) | 0.8 | 1.2 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental results are required for validation.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, make its derivatives attractive candidates for further investigation. Future research should focus on the systematic synthesis and biological evaluation of diverse libraries of these compounds to establish clear structure-activity relationships. Mechanistic studies will be crucial to identify the molecular targets and signaling pathways involved in their biological effects. The established role of the parent compound in the synthesis of neurological agents also opens an exciting, less-explored avenue for this class of molecules. This guide provides a foundational framework to inspire and direct these future research endeavors.

References

- Anticancer Evaluation of Novel Quinazolinone Acetamides: Synthesis and Characteriz

- Structure activity rel

-

This compound - MySkinRecipes. [Link]

- Synthesis and Evaluation of N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl) acetamide derivatives as anticancer agents. (URL not available)

- Synthesis of some Amide derivatives and their Biological activity. (URL not available)

-

Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. [Link]

-

Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors. [Link]

-

Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]

A Comprehensive Technical Guide to 2-(3-Bromopyridin-2-yl)acetic acid: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their unique electronic properties and ability to engage in a variety of biological interactions make them privileged structures in drug design. Within this important class of heterocycles, 2-(3-Bromopyridin-2-yl)acetic acid has emerged as a particularly valuable and versatile building block. Its strategic placement of a bromine atom, a carboxylic acid, and the pyridine nitrogen allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of complex, biologically active molecules.

This technical guide provides an in-depth exploration of this compound for researchers, scientists, and drug development professionals. We will delve into its synthesis and characterization, explore its rich chemical reactivity with a focus on synthetically useful transformations, and highlight its application in the development of novel therapeutics, particularly as a precursor to potent nicotinic acetylcholine receptor modulators.

Part 1: Synthesis and Characterization

The efficient and reliable synthesis of this compound is paramount for its utility as a synthetic intermediate. While several synthetic routes can be envisaged, a common and effective approach involves the bromination of a suitable pyridine precursor followed by transformations to introduce the acetic acid moiety.

Synthetic Route: A Representative Protocol

A plausible and frequently utilized synthetic strategy commences with the bromination of 2-amino-3-methylpyridine, followed by a Sandmeyer reaction to replace the amino group with a bromine atom. Subsequent oxidation of the methyl group and conversion to the corresponding nitrile, followed by hydrolysis, yields the desired product.

Experimental Protocol:

Step 1: Bromination of 2-Amino-3-methylpyridine

-

To a stirred solution of 2-amino-3-methylpyridine (1.0 eq.) in a suitable solvent such as glacial acetic acid, slowly add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2-amino-5-bromo-3-methylpyridine.

Step 2: Sandmeyer Reaction

-

Suspend the crude 2-amino-5-bromo-3-methylpyridine in an aqueous solution of hydrobromic acid (48%).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in hydrobromic acid.

-

Slowly add the diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours until nitrogen evolution ceases.

-

Cool the mixture, neutralize with a sodium hydroxide solution, and extract with dichloromethane.

-

Dry the combined organic layers over anhydrous magnesium sulfate and concentrate to give 2,5-dibromo-3-methylpyridine.

Step 3: Conversion to 2-(3-Bromopyridin-2-yl)acetonitrile

-

A more direct, though conceptually similar, route to a precursor involves the reaction of 2,3-dibromopyridine with a cyanide source to introduce the carbon framework for the acetic acid side chain. A common method involves the reaction of 2,3-dibromopyridine with a malonic ester followed by hydrolysis and decarboxylation. A more direct cyanation is also possible under specific catalytic conditions.

Step 4: Hydrolysis to this compound

-

Reflux the 2-(3-Bromopyridin-2-yl)acetonitrile intermediate with a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH) until the reaction is complete (monitored by TLC).

-

If acidic hydrolysis is used, cool the reaction mixture and collect the precipitated product by filtration.

-

If basic hydrolysis is used, cool the reaction mixture and acidify with a mineral acid (e.g., concentrated HCl) to a pH of 3-4 to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

"pharmacological profile of 2-(3-bromopyridin-2-yl)acetic acid"

An In-Depth Technical Guide to the Pharmacological Profile of 2-(3-bromopyridin-2-yl)acetic acid

Authored by a Senior Application Scientist

Preamble: Charting a Course for a Novel Pyridine Derivative

In the landscape of modern drug discovery, the journey of a novel chemical entity from a synthetic intermediate to a potential therapeutic agent is one of rigorous scientific inquiry. This guide focuses on this compound, a compound primarily recognized as a versatile building block in medicinal chemistry.[1][2][3] While its direct pharmacological profile is not yet extensively documented, its structural features—a pyridine core, a bromine substituent, and an acetic acid moiety—present intriguing possibilities for interaction with biological targets.

This document, therefore, takes a forward-looking approach. As a Senior Application Scientist, my objective is not merely to report existing data but to delineate a strategic pathway for the comprehensive pharmacological evaluation of this compound. We will explore a plausible and highly relevant therapeutic target, Kynurenine 3-Monooxygenase (KMO), an enzyme implicated in a range of neurodegenerative and inflammatory disorders.[4][5][6][7][8] This guide will serve as a technical roadmap for researchers and drug development professionals, detailing the requisite experimental workflows, the rationale behind these choices, and the interpretation of potential outcomes.

Part 1: The Kynurenine Pathway - A Compelling Therapeutic Avenue

The kynurenine pathway (KP) is the primary metabolic route for tryptophan in mammals.[7][9] Under normal physiological conditions, this pathway is crucial for generating cellular energy. However, under inflammatory conditions, the KP can become dysregulated, leading to an accumulation of neurotoxic metabolites, such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN).[5][7][8] Conversely, the pathway also produces neuroprotective metabolites like kynurenic acid (KYNA).[4][5]

Kynurenine 3-Monooxygenase (KMO) is a critical enzyme at a key branching point of this pathway, catalyzing the conversion of kynurenine to the neurotoxic 3-HK.[4][5][8] Inhibition of KMO is a promising therapeutic strategy for several reasons:

-

It decreases the production of the downstream neurotoxins 3-HK and QUIN.[5][10][11][12][13]

-

It shunts the pathway towards the production of the neuroprotective KYNA.[5][10][11][12][13]

-

This rebalancing of the KP has shown therapeutic potential in preclinical models of Huntington's disease, Alzheimer's disease, and Parkinson's disease.[6][8]

Given the therapeutic importance of KMO, this compound, with its heterocyclic structure, represents a candidate for investigation as a novel KMO inhibitor.

Signaling Pathway: The Kynurenine Pathway and the Role of KMO

Caption: The Kynurenine Pathway and the strategic inhibition of KMO.

Part 2: A Step-by-Step Experimental Workflow for Pharmacological Profiling

To ascertain the pharmacological profile of this compound as a potential KMO inhibitor, a multi-tiered experimental approach is essential. This workflow ensures a logical progression from initial target engagement to in vivo efficacy.

Workflow Diagram: From Hit Identification to Preclinical Candidate

Caption: A streamlined workflow for the pharmacological evaluation of a novel KMO inhibitor.

In Vitro Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on KMO enzyme activity and to quantify its potency (IC50).

Methodology:

-

Recombinant Enzyme: Utilize purified, recombinant human KMO.

-

Assay Principle: A common method is a fluorescence-based assay that measures the production of 3-hydroxykynurenine.

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a microplate, combine the KMO enzyme, the substrate (L-kynurenine), and the test compound.

-

Incubate at 37°C for a predetermined time.

-

Stop the reaction and measure the fluorescent product.

-

-

Data Analysis: Plot the percentage of KMO inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Presentation:

| Compound | KMO IC50 (nM) |

| This compound | [Hypothetical Value, e.g., 50] |

| Reference Inhibitor (e.g., GSK180) | 6 |

Cell-Based Kynurenine Pathway Assay

Objective: To confirm that the compound can penetrate cells and inhibit KMO in a more physiologically relevant context, and to assess its impact on the levels of kynurenine pathway metabolites.

Methodology:

-

Cell Line: Use a human cell line that expresses KMO, such as microglia or macrophages.

-

Procedure:

-

Culture the cells and treat them with various concentrations of the test compound.

-

Stimulate the kynurenine pathway, for example, with interferon-gamma (IFN-γ).

-

After incubation, collect the cell culture supernatant.

-

-

Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the levels of kynurenine, 3-HK, and KYNA.

-

Expected Outcome: A potent KMO inhibitor should lead to a dose-dependent decrease in 3-HK and a corresponding increase in KYNA.

Selectivity Profiling

Objective: To ensure that the compound's activity is specific to KMO and to identify potential off-target effects that could lead to toxicity.

Methodology:

-

Counter-Screening: Test the compound against a panel of other enzymes, particularly those related to the kynurenine pathway (e.g., IDO, TDO, KAT).

-

Broad Kinase Panel: Given that many drugs have off-target kinase activity, screening against a broad panel of kinases is a standard practice in drug development.

-

Procedure: Utilize commercially available selectivity profiling services that offer assays for a wide range of targets.

Rationale: High selectivity is a hallmark of a promising drug candidate, as it minimizes the risk of unforeseen side effects.

In Vivo Pharmacokinetics and Pharmacodynamics

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a living organism, and to establish a relationship between drug concentration and the desired pharmacological effect.

Methodology:

-

Animal Model: Typically, rodents (mice or rats) are used for initial PK/PD studies.

-

Pharmacokinetics (PK):

-

Administer the compound via different routes (e.g., oral, intravenous).

-

Collect blood samples at various time points.

-

Measure the concentration of the compound in plasma using LC-MS.

-

Determine key PK parameters such as half-life, bioavailability, and clearance.

-

-

Pharmacodynamics (PD):

-

After administration of the compound, collect brain and plasma samples.

-

Measure the levels of kynurenine pathway metabolites (kynurenine, 3-HK, KYNA) to confirm target engagement in vivo.

-

A successful KMO inhibitor should reduce 3-HK levels and increase KYNA levels in the brain.[6]

-

Efficacy in Animal Models of Neurodegenerative Disease

Objective: To determine if the compound can produce a therapeutic benefit in a disease-relevant animal model.

Methodology:

-

Model Selection: Choose an appropriate animal model, such as a transgenic mouse model of Alzheimer's or Huntington's disease.

-

Study Design:

-

Treat the animals with the compound over a specified period.

-

Include a vehicle-treated control group.

-

-

Outcome Measures:

-

Behavioral Tests: Assess cognitive function (e.g., Morris water maze for Alzheimer's models) or motor function.

-

Biochemical Analysis: Measure levels of kynurenine pathway metabolites in the brain.

-

Histopathology: Examine brain tissue for markers of neurodegeneration (e.g., amyloid plaques, neuronal loss).

-

Part 3: Structure-Activity Relationship (SAR) and Future Directions

The data gathered from the proposed workflow will be instrumental in establishing a structure-activity relationship (SAR). For this compound, key structural features to consider include:

-

The Pyridine Ring: This core scaffold is common in many bioactive molecules. Its nitrogen atom can form important hydrogen bonds with the target protein.

-

The Bromine Atom: The position and nature of the halogen can significantly influence binding affinity and metabolic stability. The bromine at the 3-position could be explored for further functionalization through cross-coupling reactions to enhance potency.[1]

-

The Acetic Acid Moiety: The carboxylic acid group is a key feature that can form strong ionic interactions or hydrogen bonds with amino acid residues in the active site of KMO.

Future work would involve the synthesis of analogs of this compound to explore the SAR and optimize its pharmacological properties, with the ultimate goal of identifying a preclinical candidate with a robust efficacy and safety profile.[10][11][14]

Conclusion

While the pharmacological profile of this compound is yet to be fully elucidated, its chemical structure holds promise for the development of novel therapeutics. By systematically applying the in-depth technical workflow outlined in this guide, researchers can effectively evaluate its potential as a KMO inhibitor for the treatment of neurodegenerative and other diseases characterized by a dysregulated kynurenine pathway. This strategic approach, grounded in scientific integrity and logical progression, is fundamental to the successful translation of a chemical entity from the laboratory to the clinic.

References

- Gladstone Institutes. (2010-01-25). Small Molecule Inhibitors of Kynurenine 3-Monooxygenase.

-

Hughes, T. D., Güner, O. F., Iradukunda, E. C., Phillips, R. S., & Bowen, J. P. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 27(3), 992. [Link]

-

Zwilling, D., et al. (2011). Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. Cell, 145(6), 863-874. [Link]

-

Singh, S., et al. (2025). Novel insights into structure–activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. Expert Opinion on Drug Discovery, 20(9), 1209-1221. [Link]

-

Amaro, M., et al. (2016). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. Current Medicinal Chemistry, 23(34), 3936-3963. [Link]

-

Hughes, T. D., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 27(3), 992. [Link]

- Google Patents. (n.d.). WO2009064836A2 - Kynurenine-aminotransferase inhibitors.

-

Singh, S., et al. (2025). Novel insights into structure-activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. Expert Opinion on Drug Discovery, 20(9), 1209-1221. [Link]

-

Fülöp, F., et al. (2016). Inhibitors of the kynurenine pathway as neurotherapeutics: A patent review (2012–2015). Expert Opinion on Therapeutic Patents, 26(8), 889-900. [Link]

- Google Patents. (n.d.).

-

Patsnap Synapse. (2024). What are KMO inhibitors and how do they work?. [Link]

- Google Patents. (n.d.). US8710237B2 - Small molecule inhibitors of kynurenine-3-monooxygenase.

-

ResearchGate. (2025). Novel insights into structure–activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. [Link]

-

Fülöp, F., et al. (2016). Inhibitors of the kynurenine pathway as neurotherapeutics: a patent review (2012-2015). Expert Opinion on Therapeutic Patents, 26(8), 889-900. [Link]

-

Singh, S., et al. (2025). Full article: Novel insights into structure–activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. Expert Opinion on Drug Discovery. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Wikipedia. (n.d.). 3-Bromopyridine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromo-2-Pyridinecarboxylic Acid: A Cornerstone in Fine Chemical Production. [Link]

Sources

- 1. This compound [myskinrecipes.com]